molecular formula C21H22FNO4S B11122019 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11122019
M. Wt: 403.5 g/mol
InChI Key: HQVHWEUSPULWCW-IZZDOVSWSA-N
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Description

The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic molecule It features a complex structure with multiple functional groups, including a dioxidotetrahydrothiophene ring, a fluorobenzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable precursor with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

    Coupling with the methoxyphenyl group: The final step involves the coupling of the intermediate with 4-methoxyphenylacetic acid under conditions such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide: can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride.

Major Products

    Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene ring.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Chemical Research: It can be used as a reagent or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide: can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:

    N-(4-fluorobenzyl)-N-(4-methoxyphenyl)acetamide: Shares the fluorobenzyl and methoxyphenyl groups but lacks the dioxidotetrahydrothiophene ring.

    (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-chlorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of fluorine.

The uniqueness of This compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C21H22FNO4S

Molecular Weight

403.5 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C21H22FNO4S/c1-27-20-9-4-16(5-10-20)6-11-21(24)23(19-12-13-28(25,26)15-19)14-17-2-7-18(22)8-3-17/h2-11,19H,12-15H2,1H3/b11-6+

InChI Key

HQVHWEUSPULWCW-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

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